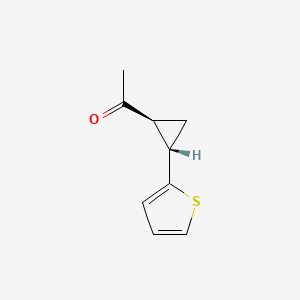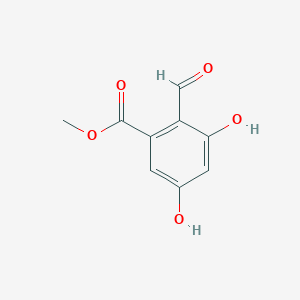
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction, where the thiazole derivative is reacted with nicotinic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics or anticancer agents.
Nicotinamide Derivatives: Compounds with nicotinamide moieties, such as nicotinamide adenine dinucleotide (NAD) analogs.
Uniqueness
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H17N3O3S2 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-11-6-7-15(24-2)13(9-11)14-10-26-18(20-14)21-16(22)12-5-4-8-19-17(12)25-3/h4-10H,1-3H3,(H,20,21,22) |
Clé InChI |
DHLIJAHXVKEKMF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


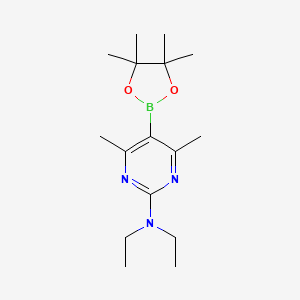
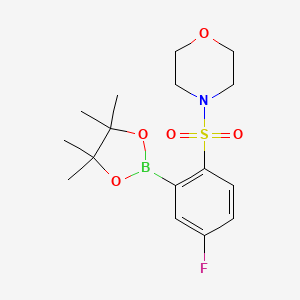
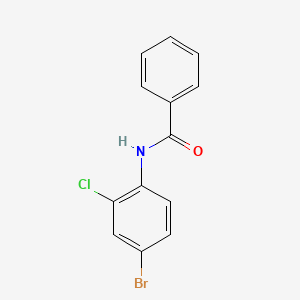

![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
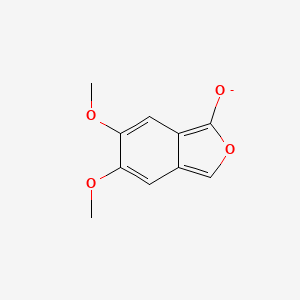
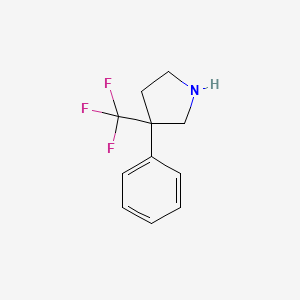
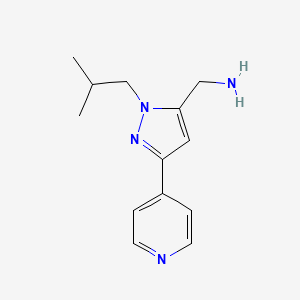
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
